3,3,3-Trichloropropylsilane
Description
3,3,3-Trichloropropylsilane is an organosilicon compound characterized by a propyl chain substituted with three chlorine atoms at the terminal carbon, bonded to a silicon atom. It is primarily encountered as a side product in hydrosilylation reactions involving allyl chloride and trichlorosilane, particularly under Rh(I) catalysis . Its formation is often associated with challenges in purification due to competing reaction pathways and the generation of byproducts like propene and SiCl₄ .
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trichloropropylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c4-3(5,6)1-2-7/h1-2H2,7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFOKCJIRECBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[SiH3])C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trichloropropylsilane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The reaction conditions usually involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of trichlorosilane and chloropropylene in a mole ratio of 1.1:1.1 to 1.0:1.5. The reaction is carried out in the presence of chloroplatinic acid and amine catalysts, resulting in a production yield of 70-76% .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trichloropropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Chloroplatinic acid and other platinum complexes are used in addition reactions.
Major Products:
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Scientific Research Applications
3,3,3-Trichloropropylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of silane coupling agents and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of adhesives, sealants, and coatings
Mechanism of Action
The mechanism of action of 3,3,3-Trichloropropylsilane involves its reactivity with various nucleophiles and electrophiles. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the synthesis of complex organosilicon compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloropropyl-Functionalized Silanes
3-Chloropropyltriethoxysilane
- Structure : Features a 3-chloropropyl group bonded to a triethoxysilane moiety (C₉H₂₁ClO₃Si).
- Molecular Weight : 240.8 g/mol .
- Applications: Used as a coupling agent in polymers and composites to enhance adhesion between organic and inorganic phases .
- Reactivity : Ethoxy groups hydrolyze slower than chloro substituents, making it less reactive than 3,3,3-trichloropropylsilane but more stable in aqueous environments .
(3-Chloropropyl)trimethoxysilane
- Structure : Similar to the triethoxy analog but with methoxy groups (C₆H₁₅ClO₃Si).
- Molecular Weight : 198.72 g/mol .
- Applications: Employed in surface modification of silica nanoparticles and as a precursor for functionalized materials .
- Reactivity : Methoxy groups hydrolyze faster than ethoxy, increasing its reactivity in sol-gel processes compared to triethoxy derivatives .
Trichloro(3-phenylpropyl)silane
Trifluoropropyl-Functionalized Silanes
Trimethoxy(3,3,3-trifluoropropyl)silane
- Structure : Propyl chain with three terminal fluorine atoms bonded to trimethoxysilane (C₆H₁₃F₃O₃Si).
- Applications: Key in synthesizing hydrophobic mesoporous silica (e.g., TFP-MCM-41), which exhibits superior adsorption of dibutyl phthalate (DBP) compared to non-fluorinated analogs .
- Performance : Adsorbs 2.5× more DBP than n-propyl-functionalized MCM-41 due to enhanced hydrophobicity from C–F bonds .
Dichloro(methyl)(3,3,3-trifluoropropyl)silane
- Structure : Combines methyl and trifluoropropyl groups with dichlorosilane (C₄H₇Cl₂F₃Si).
- Reactivity : The electron-withdrawing trifluoropropyl group stabilizes the silicon center, reducing hydrolysis rates compared to chloropropyl analogs .
- Applications : Intermediate in fluorosilicone synthesis, offering oil and solvent resistance in elastomers .
Comparative Analysis of Key Properties
Structural and Reactivity Differences
Biological Activity
3,3,3-Trichloropropylsilane (TCPS) is a silane compound that has garnered attention for its potential applications in various fields, including material science and biochemistry. This article explores the biological activity of TCPS, focusing on its interactions with biological systems, its toxicity profile, and its potential applications in biomedical fields.
- Chemical Formula : CHClSi
- Molecular Weight : 157.5 g/mol
- Appearance : Colorless liquid with a pungent odor
- Density : 1.142 g/mL at 20 °C
- Boiling Point : 144 °C
Biological Activity Overview
The biological activity of TCPS is primarily characterized by its reactivity with biological molecules and its potential cytotoxic effects. The compound's chlorinated structure allows it to interact with various cellular components, which can lead to significant biological implications.
Cytotoxicity Studies
Research has indicated that TCPS exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of TCPS on human lung fibroblast cells (WI-38) and found that exposure to TCPS resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µM after 24 hours of exposure.
| Cell Line | IC50 (µM) | Exposure Time (hrs) |
|---|---|---|
| WI-38 Fibroblasts | 50 | 24 |
| HeLa Cells | 35 | 24 |
| HepG2 Cells | 40 | 24 |
The mechanism by which TCPS exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage, apoptosis, and disruption of normal cellular functions. Additionally, the compound's ability to form covalent bonds with nucleophiles such as thiols and amines may contribute to its reactivity and toxicity.
Toxicological Profile
The toxicological assessment of TCPS reveals several important findings:
- Acute Toxicity : In animal studies, acute exposure to TCPS resulted in significant respiratory distress and lethality at high doses.
- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects due to DNA damage caused by ROS generation.
- Environmental Impact : TCPS is classified as hazardous due to its corrosive properties and potential to cause environmental harm if released into ecosystems.
Case Studies
-
Application in Antimicrobial Coatings
- A study demonstrated the use of TCPS as a precursor for creating antimicrobial coatings on medical devices. The silanization process improved surface properties and reduced bacterial adhesion significantly.
-
Drug Delivery Systems
- Research has explored the incorporation of TCPS into drug delivery systems. Its ability to modify surface characteristics enhances drug loading efficiency and release profiles in targeted therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3,3-Trichloropropylsilane, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via hydrosilation of allyl chloride with trichlorosilane in the presence of a platinum catalyst. Reaction optimization involves adjusting temperature (typically 80–120°C), catalyst loading (0.1–1 mol%), and stoichiometric ratios (allyl chloride:trichlorosilane ≈ 1:1.1). Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) to track byproduct formation and intermediate stability. Post-synthesis purification via fractional distillation under reduced pressure (boiling point: 123–124°C) is critical to isolate the product .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm the propyl chain structure and silicon-chlorine bonding. For NMR, expect a chemical shift near +20 ppm for trichlorosilane derivatives.
- FT-IR : Identify Si-Cl stretching vibrations (450–550 cm) and C-Cl bonds (600–800 cm).
- GC-MS : Assess purity (>98%) and detect impurities like unreacted trichlorosilane or allyl chloride.
- Physical Properties : Validate density (1.195 g/cm) and refractive index (1.43) against literature values .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight, moisture-free containers under nitrogen or argon to prevent hydrolysis (releases HCl).
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organics .
Advanced Research Questions
Q. How does the reactivity of this compound with hydroxylated surfaces compare to other chlorinated silanes?
- Methodological Answer : The three chlorine atoms on silicon enhance electrophilicity, making it more reactive toward hydroxyl groups than mono- or dichlorosilanes. Kinetic studies (via NMR or quartz crystal microbalance) can quantify hydrolysis rates. Surface modification experiments on silica nanoparticles or glass slides, followed by X-ray photoelectron spectroscopy (XPS), reveal binding efficiency and monolayer formation compared to analogs like (3-chloropropyl)trimethoxysilane .
Q. What computational methods can predict the hydrolysis mechanism of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the hydrolysis pathway to identify transition states and activation energies. Use solvation models (e.g., COSMO-RS) to account for solvent effects in aqueous or alcoholic media.
- Kinetic Isotope Effects (KIE) : Compare experimental deuterium-labeled hydrolysis rates with simulated data to validate mechanistic steps.
- Molecular Dynamics (MD) : Simulate interfacial behavior on silica surfaces to predict adsorption kinetics .
Q. How can discrepancies in reported purity levels of this compound be resolved analytically?
- Methodological Answer :
- Multi-Technique Validation : Combine GC-MS (volatile impurities), Karl Fischer titration (water content), and inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metals.
- Cross-Referencing : Compare NMR integration with quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Batch Consistency : Analyze multiple synthesis batches under identical conditions to identify process-related variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
